molecular formula C12H14N2O3 B5868700 N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide

N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide

Cat. No.: B5868700
M. Wt: 234.25 g/mol
InChI Key: LWDRLKJUECVCKG-UHFFFAOYSA-N
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Description

N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide is an organic compound that features a cyclopropylcarbonyl group attached to a 2-methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide typically involves the reaction of cyclopropylcarbonyl chloride with 2-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide: can be compared with other benzohydrazide derivatives, such as:

Uniqueness

The uniqueness of N’-(cyclopropylcarbonyl)-2-methoxybenzohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s solubility and reactivity compared to its analogs.

Properties

IUPAC Name

N'-(cyclopropanecarbonyl)-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)12(16)14-13-11(15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDRLKJUECVCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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